

# Application Notes and Protocols for Woodtide Peptide in DYRK Activity Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Woodtide  
Cat. No.: B12396486

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## Introduction

**Woodtide** is a synthetic peptide substrate widely utilized for the in vitro assessment of the enzymatic activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The sequence of **Woodtide** is derived from the phosphorylation site of the transcription factor Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRK kinases. The peptide sequence is KKISGRLSPIMTEQ-NH<sub>2</sub>. The two lysine residues at the N-terminus facilitate the binding of the peptide to phosphocellulose paper, a critical feature for radiometric assays.<sup>[1][2]</sup> These application notes provide detailed protocols for using **Woodtide** in both radiometric and non-radiometric DYRK activity assays, along with relevant quantitative data and pathway information.

## Principle of the Assay

The fundamental principle of a kinase assay using **Woodtide** is to measure the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific serine or threonine residue within the **Woodtide** peptide, catalyzed by a DYRK family kinase. The extent of this phosphorylation event can be quantified using various methods, including the incorporation of radioactive phosphate or the detection of the phosphorylated peptide through mass spectrometry or antibody-based approaches.

## Materials and Reagents

- **Woodtide** Peptide: Lyophilized powder, store at -20°C. Reconstitute in sterile water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM.
- DYRK Kinase: Recombinant active DYRK enzyme (e.g., DYRK1A, DYRK1B, DYRK2).
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
- ATP: Stock solution (e.g., 10 mM) in sterile water.
- [ $\gamma$ -<sup>33</sup>P]ATP or [ $\gamma$ -<sup>32</sup>P]ATP: For radiometric assays.
- P81 Phosphocellulose Paper: For radiometric assays.
- Phosphoric Acid (0.5% or 75 mM): For washing P81 paper in radiometric assays.
- Scintillation Counter and Scintillation Fluid: For radiometric assays.
- Mass Spectrometer (e.g., MALDI-QqQ): For non-radiometric assays.
- $\alpha$ -Cyano-4-hydroxycinnamic acid (CHCA) matrix: For MALDI-MS.
- Trifluoroacetic acid (TFA): For sample preparation in mass spectrometry.
- Microplates: 96-well or 384-well plates suitable for the assay format.
- Incubator: Capable of maintaining 30°C.
- Pipettes and tips.

## Experimental Protocols

### Protocol 1: Radiometric Filter Binding Assay

This protocol is a robust and sensitive method for measuring DYRK kinase activity by quantifying the incorporation of a radiolabeled phosphate group into **Woodtide**.

#### 1. Reaction Setup:

a. Prepare a master mix containing the following components per reaction (final volume of 25  $\mu\text{L}$ ):

Component	Final Concentration	Volume per reaction ( $\mu\text{L}$ )
Kinase Assay Buffer (5X)	1X	5
Woodtide (1 mM)	50 $\mu\text{M}$	1.25
Active DYRK Kinase	e.g., 1-10 ng	Variable
Test Inhibitor or DMSO	Variable	2.5
Sterile Water	-	Up to 20

b. Add the master mix to each well of a microplate.

c. To initiate the reaction, add 5  $\mu\text{L}$  of ATP mix containing:

- 500  $\mu\text{M}$  "cold" ATP
- 0.5  $\mu\text{Ci}$  [ $\gamma$ - $^{33}\text{P}$ ]ATP

d. The final ATP concentration will be 100  $\mu\text{M}$ .

## 2. Incubation:

a. Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

## 3. Stopping the Reaction and Spotting:

a. Terminate the reaction by spotting 20  $\mu\text{L}$  of the reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.

## 4. Washing:

a. Immediately place the P81 paper squares in a beaker containing 0.5% phosphoric acid. b. Wash the papers three to four times with gentle agitation for 5-10 minutes per wash in fresh

0.5% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP. c. Perform a final wash with acetone to aid in drying.

5. Quantification:

a. Allow the P81 papers to air dry completely. b. Place each dried paper square into a scintillation vial with an appropriate volume of scintillation fluid. c. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

## Protocol 2: Non-Radiometric Mass Spectrometry-Based Assay

This method offers a non-radioactive alternative for quantifying DYRK activity by directly measuring the formation of the phosphorylated **Woodtide** peptide.

1. Reaction Setup:

a. Prepare the kinase reaction as described in Protocol 1, step 1a, but using only non-radiolabeled ("cold") ATP at a final concentration of 100  $\mu\text{M}$ .

2. Incubation:

a. Incubate the reaction plate at 30°C for a suitable time, determined by initial time-course experiments.

3. Reaction Termination:

a. Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

4. Sample Preparation for MALDI-MS:

a. On a MALDI target plate, spot 1  $\mu\text{L}$  of the terminated reaction mixture. b. Immediately add 1  $\mu\text{L}$  of a saturated solution of  $\alpha$ -cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA. c. Allow the spot to air dry completely.

5. Data Acquisition and Analysis:

a. Analyze the samples using a MALDI-QqQ mass spectrometer in multiple-reaction monitoring (MRM) mode. b. Monitor the specific precursor-to-product ion transitions for both the unphosphorylated and phosphorylated **Woodtide** peptides. c. The ratio of the phosphorylated product to the unphosphorylated substrate is used to determine the extent of the kinase reaction and thereby the enzyme activity.

## Data Presentation

### Quantitative Data for **Woodtide** in DYRK Assays

Parameter	Value	DYRK Isoform	Assay Type	Reference
Peptide Sequence	KKISGRLSPIMT EQ-NH2	N/A	N/A	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	~1747 g/mol	N/A	N/A	N/A
Typical Substrate Concentration	50 $\mu$ M	DYRK1B, dDYRK2, MNB	Radiometric	<a href="#">[3]</a>
K <sub>m</sub> (ATP)	25 $\mu$ M	DYRK1A	Radiometric	N/A

Note: The K<sub>m</sub> value of **Woodtide** for DYRK kinases is not readily available in the searched literature. Researchers may need to determine this empirically for their specific assay conditions.

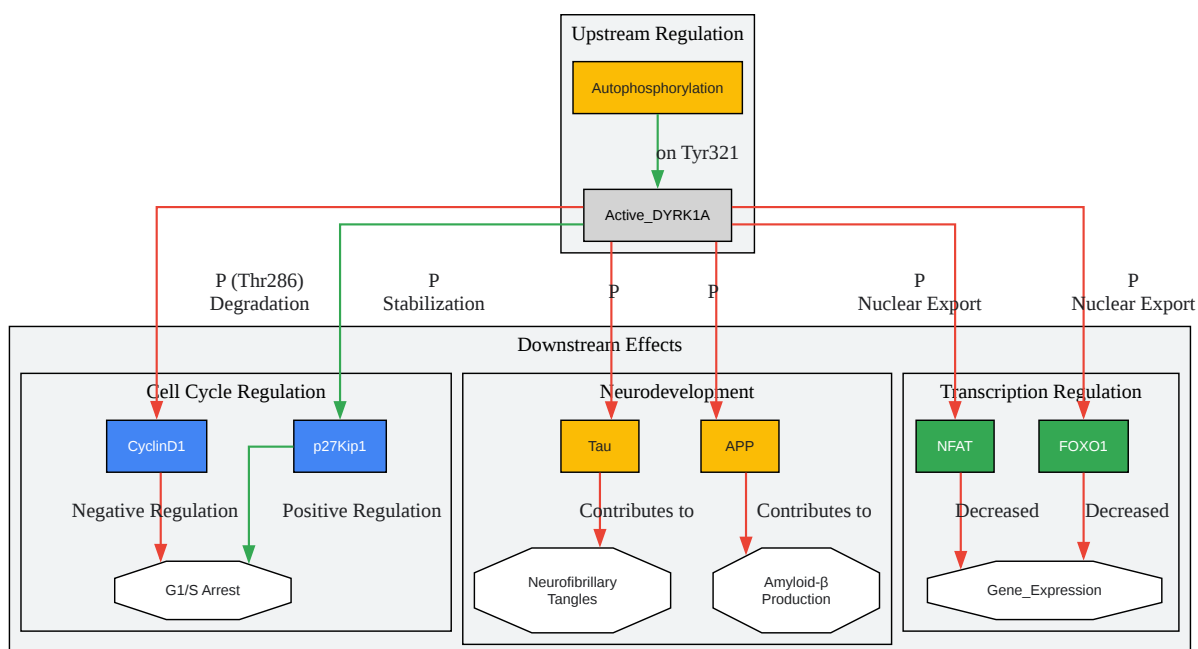
### IC<sub>50</sub> Values of Inhibitors Determined in DYRK1A Assays

The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) for various compounds against DYRK1A. While the specific substrate used was not always **Woodtide**, these values provide a useful reference for inhibitor studies.

Inhibitor	IC <sub>50</sub> (nM)	Assay Type	Reference
Fisetin	149.5	Not specified	
Kaempferol	296.3	Not specified	
Isorhamnetin	418	Not specified	
Morin	478.4	Not specified	
Myricetin	633.2	Not specified	
Luteolin	797.8	Not specified	
Quercetin	737.9	Not specified	
Curcumin	2350	Not specified	
Harmine	~100	Not specified	N/A
EGCG	215	ELISA	[1]
Harmine	107	ELISA	[1]

## Visualization

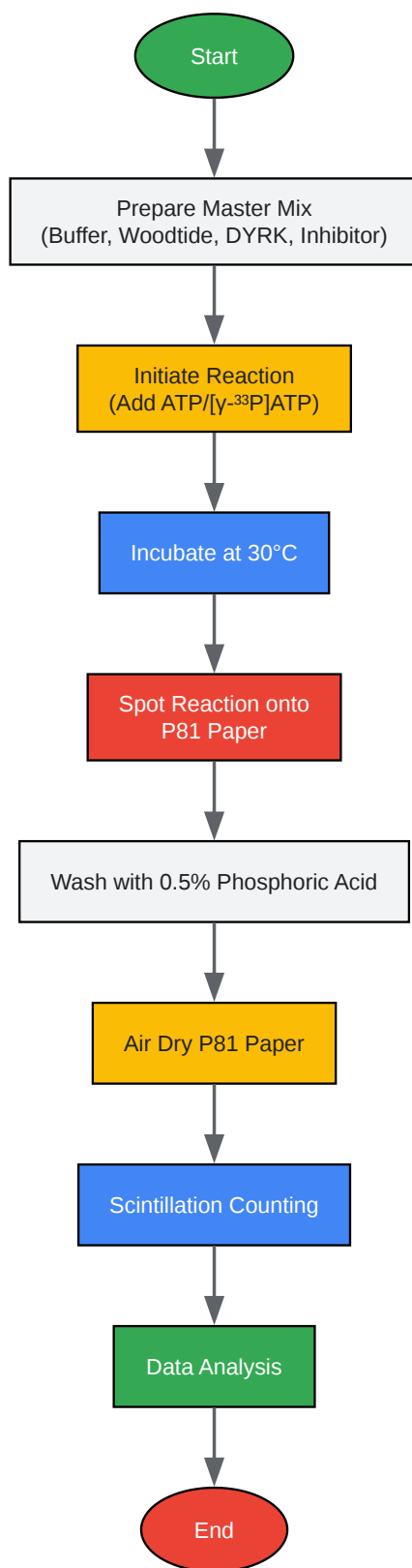
### DYRK1A Signaling Pathway



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Caption: Simplified DYRK1A signaling pathway.

## Experimental Workflow for a Radiometric DYRK Activity Assay



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Caption: Radiometric DYRK assay workflow.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)